molecular formula C13H14N2O5S2 B6141358 N-(4-methoxyphenyl)benzene-1,4-disulfonamide

N-(4-methoxyphenyl)benzene-1,4-disulfonamide

Cat. No.: B6141358
M. Wt: 342.4 g/mol
InChI Key: GATPGFOTCHYSSQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)benzene-1,4-disulfonamide: is an organic compound with the molecular formula C13H14N2O5S2. It belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)benzene-1,4-disulfonamide typically involves the reaction of 4-methoxyaniline with benzene-1,4-disulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)benzene-1,4-disulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of sulfonamide-based ligands and catalysts.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors. It helps in understanding the structure-activity relationships of sulfonamide-based inhibitors.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its sulfonamide moiety is a key pharmacophore in many drugs used to treat bacterial infections and other diseases.

Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • Diclofenamide
  • N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
  • Poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide)

Comparison: N-(4-methoxyphenyl)benzene-1,4-disulfonamide is unique due to its methoxy group, which imparts distinct electronic and steric properties. This differentiates it from other benzenesulfonamides, such as N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide, which has a chlorobenzyl group instead. The presence of the methoxy group can influence the compound’s reactivity, solubility, and binding interactions with molecular targets.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-20-11-4-2-10(3-5-11)15-22(18,19)13-8-6-12(7-9-13)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATPGFOTCHYSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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